molecular formula C20H18N2O5S B1206909 Benzmetanide CAS No. 28395-11-1

Benzmetanide

Cat. No. B1206909
CAS RN: 28395-11-1
M. Wt: 398.4 g/mol
InChI Key: UCNWQTMKAPAUHU-UHFFFAOYSA-N
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Description

Benzmetanide is a chemical compound with the molecular formula C20H18N2O5S . It is also known as a “loop” diuretic . Diuretics are substances that promote diuresis, the increased production of urine .

Scientific Research Applications

1. Fluorescent Probes for Nucleic Acids

Benz[c,d]indolium-containing monomethine cyanine dyes, including those similar to Benzmetanide, have been synthesized for use as fluorescent probes for nucleic acids and other biological systems. These dyes show an increase in fluorescence when bound in the DNA grooves compared to their unbound form, making them useful for DNA binding studies (Soriano, Holder, Levitz, & Henary, 2015). Another study highlights the “turn on” fluorescence response of similar monomethine cyanines caused by noncovalent binding to ct-DNA, showing their potential in biological sensing applications (Levitz, Holder, Soriano, & Henary, 2017).

2. Cyanide Anion Detection

The benzil-cyanide reaction, related to the chemical family of Benzmetanide, has been utilized to develop a selective cyanide anion indicator. This method is useful for detecting cyanide anions in a mixture, offering a practical approach for identifying this toxic anion (Cho, Kim, & Sessler, 2008).

3. DNA Intercalators and Mitochondrial Targeting

A study on novel benzoxazolium and benzothiazolium derived asymmetric dicationic monomethine cyanine dyes, which are structurally related to Benzmetanide, demonstrates their application as DNA intercalators. These compounds show little or no effect on cell proliferation and accumulate in mitochondrial spaces, suggesting potential in targeted fluorescence marking (Kurutos, Orehovec, Paić, Crnolatac, Horvat, Gadjev, Piantanida, & Deligeorgiev, 2018).

4. Photophysical Properties for Technological Applications

Benz[c,d]indolium derivatives have shown significant promise in the field of photochemical and molecular recognition technologies. Their unique photophysical properties make them suitable for applications in light harvesting, photoconversion, and other technological uses (Napolitano, Panzella, Leone, & d’Ischia, 2013).

5. Optical Imaging and Drug Delivery

Cyanine dyes, including benz[c,d]indolium compounds, have been explored for their potential in optical imaging and drug delivery. Their unique photochemical reactivity offers novel approaches for challenging problems in these areas, suggesting their use in advanced biomedical research (Gorka, Nani, & Schnermann, 2018).

properties

IUPAC Name

3-(benzylamino)-4-phenoxy-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c21-28(25,26)18-12-15(20(23)24)11-17(22-13-14-7-3-1-4-8-14)19(18)27-16-9-5-2-6-10-16/h1-12,22H,13H2,(H,23,24)(H2,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNWQTMKAPAUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182619
Record name Benzmetanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzmetanide

CAS RN

28395-11-1
Record name Benzmetanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028395111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzmetanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-acetylsulphamyl-3-benzylamino-4-phenoxy-benzoic acid (1 g), ethanol (20 ml), and 4N hydrochloric acid (5ml) was refluxed for 2.5 hours. Then 2N sodium hydroxide (15 ml) was added, and the reaction mixture was heated on a steam bath for 30 minutes. After cooling, the pH was adjusted to 2.5 by addition of 4N hydrochloric acid, and the precipitated 3-benzylamino-4-phenoxy-5-sulphamyl-benzoic acid was isolated by filtation. After recrystallization from aqueous ethanol and drying, the compound was obtained with a melting point of 264°-265° C.
Name
5-acetylsulphamyl-3-benzylamino-4-phenoxy-benzoic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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